2'-Deoxyadenosine

Description

Deoxyadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2-deoxyadenosine is a natural product found in Streptomyces jiujiangensis, Fritillaria przewalskii, and other organisms with data available.

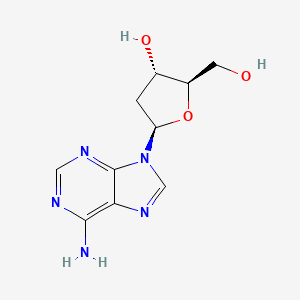

This compound is a purine nucleoside component of DNA comprised of adenosine linked by its N9 nitrogen to the C1 carbon of deoxyribose.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883624 | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [La-Mar-Ka MSDS], Solid | |

| Record name | 2'-Deoxyadenosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

958-09-8, 40627-14-3, 16373-93-6 | |

| Record name | Deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyformycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 °C | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxyadenosine Biosynthesis in Humans

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxyadenosine (B1664071) is a fundamental deoxyribonucleoside, a critical component of deoxyribonucleic acid (DNA). The intracellular concentration of its phosphorylated form, deoxyadenosine (B7792050) triphosphate (dATP), is meticulously regulated to ensure the fidelity of DNA replication and repair.[1][2] Dysregulation of this compound metabolism and the broader deoxynucleoside triphosphate (dNTP) pool can lead to genomic instability and is implicated in various pathologies, including cancer and immunodeficiency disorders.[1][3] This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in humans, details its complex regulatory mechanisms, summarizes key quantitative data, and presents experimental protocols for its study.

Core Biosynthesis and Salvage Pathways

In humans, the generation of this compound and its phosphorylated derivatives occurs through two principal routes: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway is the primary route for synthesizing deoxyribonucleotides from ribonucleotide precursors. The central enzyme in this process is Ribonucleotide Reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs).[4][5]

-

Key Reaction: The synthesis of the deoxyadenosine moiety begins with the reduction of adenosine (B11128) diphosphate (B83284) (ADP) to this compound diphosphate (dADP). This reaction is catalyzed by RNR and involves the removal of the 2'-hydroxyl group from the ribose sugar.[5][6]

-

Electron Source: The reduction process requires an electron donor, typically the protein thioredoxin, which in turn is reduced by thioredoxin reductase using NADPH.[2][5]

-

Phosphorylation Cascade: Following its synthesis, dADP is phosphorylated by a nucleoside diphosphate kinase to form this compound triphosphate (dATP), the immediate precursor for DNA synthesis.

-

Formation of this compound: The nucleoside, this compound, is formed through the sequential dephosphorylation of dATP, dADP, or dAMP (formed from dADP) by various cellular phosphatases and nucleotidases.

Purine (B94841) Salvage Pathway

The salvage pathway is an energy-efficient mechanism that recycles purine bases and nucleosides generated from the degradation of nucleic acids (DNA and RNA).[7][8][9]

-

Source of Deoxyadenosine: this compound is directly released during the breakdown of DNA.

-

Phosphorylation: Once available, free this compound can be re-phosphorylated by deoxycytidine kinase to form this compound monophosphate (dAMP), re-entering the nucleotide pool.

-

Catabolism: A key enzyme in the catabolism of deoxyadenosine is Adenosine Deaminase (ADA). ADA irreversibly deaminates this compound to 2'-deoxyinosine.[10][11] This is a critical step, as a deficiency in ADA leads to the accumulation of deoxyadenosine and dATP, which is toxic to lymphocytes and results in Severe Combined Immunodeficiency (SCID).[12][13][14]

-

S-adenosylhomocysteine (SAH) Hydrolase: Another important enzyme in adenosine metabolism is S-adenosylhomocysteine hydrolase (SAHH or AdoHcyase). It catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[15][16] An accumulation of adenosine or deoxyadenosine can inhibit SAHH, leading to a buildup of SAH, which in turn inhibits crucial transmethylation reactions.[17][18][19]

Below is a diagram illustrating the central pathways of this compound biosynthesis and metabolism.

Regulation of Deoxyadenosine Biosynthesis

The synthesis of deoxyadenosine is tightly controlled, primarily through the complex allosteric regulation of Ribonucleotide Reductase (RNR), the rate-limiting enzyme for DNA synthesis.[4][20]

-

Overall Activity Regulation: RNR has an "activity site" that controls its overall catalytic rate.

-

Substrate Specificity Regulation: A separate "specificity site" determines which ribonucleotide substrate (ADP, GDP, CDP, or UDP) the enzyme will reduce.

This intricate regulation ensures a balanced supply of all four dNTPs required for DNA replication.

Quantitative Data Summary

The following tables summarize key quantitative data related to enzymes and metabolites in the this compound pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Source | Substrate | Effector(s) | Km | Specific Activity | Reference |

|---|---|---|---|---|---|---|

| S-adenosylhomocysteine hydrolase | Guinea-pig heart | Adenosine + L-homocysteine | - | 2.9 µM (synthesis) | - | [15][22] |

| S-adenosylhomocysteine hydrolase | Guinea-pig heart | S-adenosylhomocysteine | - | 0.39 µM (hydrolysis) | - | [15][22] |

| Ribonucleotide Reductase (Class Ia) | E. coli | CDP | ATP | - | 9000 ± 700 nmol/mg-min | [23] |

| Ribonucleotide Reductase (Class Ia) | E. coli | ADP, CDP, GDP, UDP mix | ATP, dGTP, TTP | - | 2100 ± 100 nmol/mg-min | [24] |

| Ribonucleotide Reductase (Class Ia) | E. coli | ADP, CDP, GDP, UDP mix | ATP, dATP, dGTP, TTP | - | 2380 ± 90 nmol/mg-min |[24] |

Table 2: Cellular dNTP Concentrations

| Cell Type | Condition | dATP (pmol / 106 cells) | Reference |

|---|---|---|---|

| Human hematopoietic cells | N/A | Sensitivity: 0.1-40 pmol | [25] |

| Human fibroblasts | Quiescent | ~0.5 | [26] |

| SH-SY5Y neuroblastoma | Proliferating | ~15 | [27] |

| HEK293 | Proliferating | ~25 |[27] |

Note: dNTP pools are highly dependent on cell type and cell cycle phase, with proliferating cells having significantly higher concentrations than quiescent cells.[28]

Experimental Protocols

Ribonucleotide Reductase (RNR) Activity Assay (LC-MS/MS Method)

This modern protocol allows for the simultaneous measurement of all four dNDP products and is highly sensitive.[23][24]

Objective: To quantify the enzymatic activity of RNR by measuring the formation of deoxyribonucleoside products over time.

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix on ice containing:

-

Buffer: 50 mM HEPES, pH 7.6

-

Cofactors: 15 mM MgSO₄, 1 mM EDTA

-

Reducing System: 30 µM Thioredoxin (Trx), 0.5 µM Thioredoxin Reductase (TrxR), 200 µM NADPH

-

Allosteric Effectors: e.g., 3 mM ATP (for general activity) and/or specific effectors like dGTP and dTTP depending on the substrate being tested.

-

Substrates: A mix of ADP, GDP, CDP, and UDP (e.g., 50-200 µM each).

-

RNR Subunit R1 (α): e.g., 0.5 µM

-

-

Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding RNR Subunit R2 (β) (e.g., 0.1 µM).

-

Time Points: Collect aliquots (e.g., 30 µL) at regular intervals (e.g., 0, 30, 60, 90, 120 seconds).

-

Quenching: Immediately stop the reaction in each aliquot by heating to 95°C for 3 minutes.

-

Dephosphorylation: Cool the samples. Add 1 µL of Calf Intestinal Phosphatase (CIP) to each aliquot and incubate at 37°C for 2 hours to convert all dNDP products to their corresponding deoxyribonucleosides (dC, dA, dG, dU).

-

Sample Cleanup: Filter the samples through a 0.2 µm filter to remove proteins.

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry. Monitor the specific mass transitions for each deoxyribonucleoside (e.g., for deoxycytidine: m/z 228.2 > 112.1).

-

Quantification: Generate a standard curve for each deoxyribonucleoside. Calculate the amount of product formed at each time point and determine the reaction velocity (nmol product/mg enzyme/min).

Quantification of Intracellular dNTP Pools (DNA Polymerase-Based Assay)

This is the state-of-the-art method for accurately measuring the low physiological concentrations of dNTPs in cell extracts.[26][28][29]

Objective: To determine the absolute quantity (pmol) of a specific dNTP (e.g., dATP) per million cells.

Methodology:

-

Cell Lysis and Extraction:

-

Harvest a known number of cells (e.g., 5-10 million).

-

Wash with cold PBS.

-

Extract nucleotides by adding 1 mL of cold 60% methanol.

-

Incubate on ice, vortex, and then heat at 95°C for 3 minutes.

-

Centrifuge to pellet debris and collect the supernatant.

-

Dry the extract in a vacuum centrifuge.

-

-

Reaction Principle: A specific synthetic primer/template oligonucleotide is used for each dNTP. The template is designed so that a DNA polymerase can only extend the primer after incorporating the dNTP to be measured. The subsequent incorporation of a radiolabeled nucleotide ([³H]-dATP or [³H]-dTTP) is therefore directly proportional to the amount of the target dNTP in the extract.

-

Assay Reaction:

-

Re-dissolve the dried cell extract in sterile water.

-

Prepare a reaction mix in a 96-well plate containing:

-

Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

The specific primer/template for the dNTP to be measured (e.g., "OligoA" for dATP).

-

A non-limiting amount of the other 3 dNTPs.

-

The radiolabeled dNTP (e.g., [³H]-dATP for measuring dCTP, dGTP, dTTP; or [³H]-dTTP for measuring dATP).

-

A thermostable DNA polymerase (e.g., Taq polymerase).

-

-

Add the re-dissolved cell extract (or dNTP standards for the standard curve) to the wells.

-

-

Incubation: Incubate the plate at the optimal temperature for the polymerase (e.g., 48°C for Taq) for 60 minutes.

-

Capture and Washing: Transfer the reaction mix to a filter-mat or streptavidin-coated plate (if using a biotinylated primer) to capture the elongated, radiolabeled DNA. Wash thoroughly to remove unincorporated radiolabeled nucleotides.

-

Scintillation Counting: Measure the radioactivity captured on the filter/plate using a scintillation counter.

-

Data Analysis: Subtract the background (no extract) counts. Generate a linear standard curve from the known dNTP standards. Use the regression slope to calculate the concentration of the dNTP in the cell extracts, factoring in the initial cell number to report the value as pmol/10⁶ cells.[28]

References

- 1. Regulation of deoxynucleotide metabolism in cancer: novel mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Regulation of deoxynucleotide metabolism | PPTX [slideshare.net]

- 4. Structure, function, and mechanism of ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thesciencenotes.com [thesciencenotes.com]

- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine deaminase: functional implications and different classes of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Deoxyadenosine - Wikipedia [en.wikipedia.org]

- 15. Role of S-adenosylhomocysteine hydrolase in adenosine metabolism in mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]

- 17. Autism's 3-Hit Model Targets Mitochondria | Conexiant [conexiant.com]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. Determining the regulation system of human ribonucleotide reductase using computational tools - American Chemical Society [acs.digitellinc.com]

- 22. portlandpress.com [portlandpress.com]

- 23. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 24. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Deoxynucleotide-interconverting enzymes and the quantification of deoxynucleoside triphosphates in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. academic.oup.com [academic.oup.com]

- 29. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2'-Deoxyadenosine in the Purine Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxyadenosine (B1664071), a deoxyribonucleoside, plays a pivotal role in the purine (B94841) salvage pathway, a critical metabolic route for the reutilization of purine bases and nucleosides from the degradation of nucleic acids. The metabolism of this compound is primarily governed by the interplay of several key enzymes, including adenosine (B11128) kinase (AK), deoxycytidine kinase (dCK), and adenosine deaminase (ADA). Dysregulation of this pathway, particularly the accumulation of this compound and its phosphorylated metabolite, deoxyadenosine (B7792050) triphosphate (dATP), is implicated in severe immunodeficiency disorders, highlighting its importance in lymphocyte development and function. This technical guide provides an in-depth exploration of the biochemical functions of this compound within the purine salvage pathway, presenting quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.

Introduction to the Purine Salvage Pathway and this compound

The purine salvage pathway is an energy-efficient alternative to the de novo synthesis of purine nucleotides. It allows cells to recycle purine bases (adenine, guanine, hypoxanthine) and nucleosides (adenosine, guanosine, inosine (B1671953), and their deoxy counterparts) to generate nucleotide monophosphates. This compound is a key substrate in this pathway, arising from the breakdown of DNA. Its cellular concentration is tightly regulated, as its accumulation can be toxic, particularly to lymphoid cells.

The primary metabolic fates of this compound are:

-

Phosphorylation: Conversion to this compound monophosphate (dAMP) by nucleoside kinases.

-

Deamination: Conversion to 2'-deoxyinosine (B131508) by adenosine deaminase.

The balance between these two processes is crucial for maintaining cellular homeostasis.

Key Enzymes in this compound Metabolism

The metabolism of this compound is primarily catalyzed by three key enzymes. The kinetic parameters of these enzymes determine the flux of this compound through the different branches of the salvage pathway.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |

| Deoxycytidine Kinase (dCK) | This compound | 0.05 - 0.2 | - | Human & Mouse | [1] |

| Adenosine Kinase (AK) | This compound | 135 | 2.1 µmol/min/mg | Human (placenta) | [2] |

| Adenosine Deaminase (ADA) | This compound | ~51.3 | 467.8 nmol/min/mg | Human (recombinant) | |

| Adenosine Deaminase (ADA) | Adenosine | 103 ± 51 | 0.025 ± 0.001 nmol NH3·mg-1·s-1 | Human (PBMCs) | [2] |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, phosphate (B84403) donor concentration).

Deoxycytidine Kinase (dCK)

Deoxycytidine kinase (EC 2.7.1.74) is a key enzyme in the salvage of deoxyribonucleosides. It catalyzes the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine to their respective monophosphates. dCK exhibits a high affinity for this compound, with Km values in the low micromolar range[1]. This efficient phosphorylation is the first step towards the formation of dATP.

Adenosine Kinase (AK)

Adenosine kinase (EC 2.7.1.20) primarily phosphorylates adenosine to adenosine monophosphate (AMP). However, it can also phosphorylate this compound, albeit with a much lower affinity (higher Km) compared to dCK[2]. The relatively high Km of AK for this compound suggests that its contribution to dAMP formation may be more significant at higher substrate concentrations.

Adenosine Deaminase (ADA)

Adenosine deaminase (EC 3.5.4.4) catalyzes the irreversible deamination of adenosine and this compound to inosine and 2'-deoxyinosine, respectively. This reaction diverts this compound away from the phosphorylation pathway. ADA has a higher preference for adenosine over this compound[2].

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked to cellular signaling and has significant physiological consequences, particularly in the context of adenosine deaminase deficiency.

Metabolic fate of this compound and its downstream effects.

In adenosine deaminase (ADA) deficiency, the deamination of this compound is impaired, leading to its accumulation. This shunts the metabolism towards the phosphorylation pathway, resulting in a massive increase in intracellular dATP levels. High concentrations of dATP are cytotoxic, particularly to lymphocytes, due to two main mechanisms:

-

Inhibition of Ribonucleotide Reductase: dATP is a potent feedback inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition starves the cell of the other three dNTPs (dCTP, dGTP, and dTTP) necessary for DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: High levels of dATP can directly trigger the apoptotic cascade.

This lymphotoxicity is the underlying cause of the severe combined immunodeficiency (SCID) observed in individuals with ADA deficiency.

Experimental Protocols

Coupled Spectrophotometric Assay for Deoxyadenosine Kinase Activity

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm[1].

Materials:

-

Human Recombinant Deoxycytidine Kinase (dCK) or Adenosine Kinase (AK)

-

This compound

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Procedure:

-

Prepare a reaction mixture in a cuvette containing kinase reaction buffer, ATP (e.g., 1 mM), PEP (e.g., 2 mM), NADH (e.g., 0.2 mM), and the PK/LDH enzyme mix.

-

Add varying concentrations of this compound to the cuvette. Include a control without the substrate to measure any background ATPase activity.

-

Equilibrate the assay mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of the kinase (dCK or AK).

-

Immediately monitor the decrease in absorbance at 340 nm for 15-30 minutes, recording data points every 30-60 seconds.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Workflow for the coupled spectrophotometric kinase assay.

HPLC-MS/MS for Quantification of Intracellular dATP

This method allows for the sensitive and specific quantification of intracellular dNTP pools, including dATP.

Materials:

-

Cell line of interest

-

Ice-cold 60% methanol (B129727)

-

Internal standards (e.g., stable isotope-labeled dATP)

-

LC-MS/MS system with a reversed-phase C18 column

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat as required.

-

Metabolite Extraction:

-

Rapidly wash cells with ice-cold PBS.

-

Add ice-cold 60% methanol to the culture plate and scrape the cells.

-

Add internal standards to the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Sample Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate the nucleotides using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Detect and quantify dATP using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of dATP.

-

Quantify the amount of dATP in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and cell number or protein content.

-

[³H]-2'-Deoxyadenosine Cellular Uptake Assay

This assay measures the rate of this compound transport into cells using a radiolabeled substrate[3].

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

[³H]-2'-Deoxyadenosine

-

Unlabeled this compound

-

Ice-cold stop buffer (e.g., PBS with 10 mM unlabeled thymidine)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Assay Preparation:

-

Wash the cells twice with PBS.

-

Pre-incubate the cells with assay buffer at 37°C for 15 minutes.

-

-

Uptake Initiation:

-

Aspirate the pre-incubation buffer.

-

Add assay buffer containing a range of concentrations of [³H]-2'-deoxyadenosine. For competition assays, include a high concentration of unlabeled this compound.

-

-

Incubation: Incubate the plate for a predetermined time course (e.g., 1, 5, 10, 15 minutes) at 37°C.

-

Uptake Termination:

-

Rapidly aspirate the incubation buffer.

-

Wash the cells three times with ice-cold stop buffer to remove extracellular radiolabel.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Determine the intracellular concentration of the radiolabeled substrate.

-

For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for transport.

-

MTT Assay for this compound Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add various concentrations of this compound to the wells. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cytotoxicity of this compound

The cytotoxic effects of this compound, often in combination with an ADA inhibitor to simulate ADA deficiency, have been evaluated in various human cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cell Type | IC50 (µM) of this compound (+ ADA inhibitor) | Reference |

| LoVo | Human colon carcinoma | Toxic, but specific IC50 not provided | [4] |

| HT-29 | Human colon carcinoma | Less sensitive than LoVo | [5] |

| B16-BL6 | Mouse melanoma | 39 | [6] |

| Lewis Lung Carcinoma | Mouse lung carcinoma | 48 | [6] |

| A2780 | Human ovarian carcinoma | Not cytotoxic alone | [7] |

Note: IC50 values are highly dependent on the cell line, experimental conditions, and the specific ADA inhibitor used.

Conclusion

This compound is a critical intermediate in the purine salvage pathway with profound implications for cellular health, particularly in the immune system. The enzymatic balance between its phosphorylation by kinases like dCK and AK and its deamination by ADA is essential for preventing the accumulation of toxic dATP. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and modulate this vital metabolic pathway for therapeutic benefit. Further research into the specific kinetics of all involved enzymes and the cellular transport mechanisms will continue to refine our understanding and open new avenues for intervention in diseases associated with purine metabolism dysregulation.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specificity of adenosine deaminase toward adenosine and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5'-Deoxyadenosine metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the kinetic parameters of adenosine deaminase by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Deoxyadenosine: A Cornerstone of the Genome - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine (B1664071), a fundamental purine (B94841) deoxyribonucleoside, is a critical component of deoxyribonucleic acid (DNA).[1] Composed of an adenine (B156593) base attached to a 2-deoxyribose sugar, it forms a crucial part of the genetic code.[1] Its precise structure and interactions within the DNA double helix are paramount for genetic integrity and cellular function. This technical guide provides an in-depth exploration of this compound, encompassing its physicochemical properties, its role in metabolic pathways, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate roles of this essential biomolecule.

Physicochemical and Biophysical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its application in research and drug design. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃N₅O₃ | [2][3] |

| Molecular Weight | 251.24 g/mol | [2] |

| Melting Point | 187-189 °C | [2] |

| Solubility in Water | 25 mg/mL | |

| Solubility in DMSO | 54 mg/mL (monohydrate) | [2] |

| UV Absorbance Maximum (λmax) | 259 nm | [4] |

| Extinction Coefficient (ε) at λmax | 15.1 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.0) | [4] |

Table 2: Structural and Conformational Data of this compound in B-DNA

| Parameter | Description | Typical Value/Range in B-DNA | Reference(s) |

| Glycosidic Bond Angle (χ) | Defines the orientation of the adenine base relative to the deoxyribose sugar. | anti conformation | [5] |

| Sugar Pucker | Describes the conformation of the deoxyribose ring. | C2'-endo | [6] |

| Backbone Torsion Angles (α, β, γ, δ, ε, ζ) | Define the conformation of the phosphate-sugar backbone. | Varies, characteristic of B-DNA | [6] |

Note: Specific bond lengths and angles can be calculated from crystallographic information files (CIF) or PDB files of B-DNA structures (e.g., PDB ID: 1BNA).

Intracellular Concentrations

The intracellular concentration of this compound and its phosphorylated forms, particularly this compound triphosphate (dATP), is tightly regulated. Imbalances can have significant physiological consequences.

Table 3: Intracellular Concentrations of this compound and dATP

| Metabolite | Cell Type/Condition | Concentration Range | Reference(s) |

| This compound | Human Cerebrospinal Fluid (Normal) | < 0.2 µM | [7] |

| This compound | ADA Deficiency | Elevated levels in plasma and urine | [8] |

| dATP | Various Mammalian Cell Lines | Tightly controlled, imbalances are genotoxic | [4] |

| dATP | ADA-deficient erythrocytes | Can equal or exceed ATP levels | [9] |

Metabolic Pathways Involving this compound

This compound is a key player in the purine salvage pathway, a critical metabolic route for recycling purine bases. Deficiencies in enzymes within this pathway, such as adenosine (B11128) deaminase (ADA), lead to serious metabolic disorders.

Purine Salvage Pathway

This pathway allows cells to recycle purine bases from the breakdown of nucleic acids, conserving energy.

Caption: Overview of the Purine Salvage Pathway.

Adenosine Deaminase (ADA) Deficiency

The absence or dysfunction of adenosine deaminase leads to the accumulation of its substrates, this compound and adenosine, resulting in severe combined immunodeficiency (SCID).[10]

Caption: Pathophysiology of Adenosine Deaminase Deficiency.

Experimental Protocols

Accurate quantification and analysis of this compound are vital for research and clinical applications. The following sections provide detailed protocols for key experimental procedures.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.[11]

1. Sample Preparation (Cell Lysate)

-

Cell Lysis: Lyse cells using a suitable buffer (e.g., methanol-based) to precipitate proteins and extract metabolites.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as this compound-¹³C₁₀, to the lysate to correct for matrix effects and variations in sample processing.

-

Protein Precipitation: Centrifuge the lysate to pellet precipitated proteins.

-

Solid-Phase Extraction (SPE) (Optional): For complex matrices, further clean-up using a C18 or mixed-mode SPE cartridge can improve sensitivity and reduce matrix interference.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Use a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Employ a gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute this compound.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Use positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and its isotope-labeled internal standard.

-

Example transition for this compound: m/z 252.1 → 136.1

-

Example transition for this compound-¹³C₁₀: m/z 262.1 → 146.1

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

3. Data Analysis

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for this compound Quantification.

Incorporation of this compound Analogs into Oligonucleotides

The site-specific incorporation of this compound analogs is a powerful tool for studying DNA structure, function, and for the development of therapeutic oligonucleotides.

1. Chemical Synthesis (Phosphoramidite Method)

This method utilizes automated solid-phase DNA synthesis.

-

Phosphoramidite (B1245037) Preparation: Synthesize or procure the phosphoramidite of the desired this compound analog. The analog must have appropriate protecting groups compatible with the synthesis chemistry.

-

Automated DNA Synthesis:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: Addition of the analog phosphoramidite to the 5'-hydroxyl of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Deprotection and Cleavage: Cleavage of the oligonucleotide from the solid support and removal of all protecting groups using a suitable chemical treatment (e.g., ammonium (B1175870) hydroxide).

-

Purification: Purify the full-length modified oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

2. Enzymatic Incorporation (Primer Extension)

This method uses a DNA polymerase to incorporate the triphosphate of the this compound analog into a growing DNA strand.

-

Materials:

-

Template DNA strand containing the desired sequence.

-

Primer strand complementary to a portion of the template.

-

DNA polymerase (e.g., Klenow fragment, Taq polymerase).

-

The 5'-triphosphate of the this compound analog (analog-dATP).

-

The other three natural deoxynucleoside triphosphates (dCTP, dGTP, dTTP).

-

Reaction buffer.

-

-

Procedure:

-

Annealing: Anneal the primer to the template DNA by heating and slow cooling.

-

Reaction Setup: Prepare a reaction mixture containing the annealed primer-template, DNA polymerase, reaction buffer, and the desired dNTPs, including the analog-dATP.

-

Primer Extension: Incubate the reaction at the optimal temperature for the DNA polymerase. The polymerase will extend the primer, incorporating the analog at the desired position as directed by the template.

-

Analysis: Analyze the reaction products by denaturing PAGE to confirm the incorporation of the analog and the formation of the full-length product.

-

Conclusion

This compound is a cornerstone of molecular biology, with its significance extending from its fundamental role in the genetic code to its involvement in critical metabolic pathways and disease states. The ability to accurately quantify and manipulate this nucleoside and its analogs through the detailed experimental protocols provided in this guide is essential for advancing our understanding of DNA replication, repair, and for the development of novel therapeutic strategies. This technical guide serves as a valuable resource for researchers and professionals, providing the necessary foundational knowledge and practical methodologies to effectively study and utilize this compound in their work.

References

- 1. Purine Salvage Mnemonic for USMLE [pixorize.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [chembk.com]

- 4. rupress.org [rupress.org]

- 5. atdbio.com [atdbio.com]

- 6. NT Standards [nakb.org]

- 7. csfmetabolome.ca [csfmetabolome.ca]

- 8. Metabolic Consequences of Adenosine Deaminase Deficiency in Mice Are Associated with Defects in Alveogenesis, Pulmonary Inflammation, and Airway Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]

- 10. Adenosine deaminase deficiency: metabolic basis of immune deficiency and pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The intricate dance of phosphorylation: A technical guide to the conversion of 2'-Deoxyadenosine to dATP

For Immediate Release

A comprehensive overview for researchers, scientists, and drug development professionals on the enzymatic cascade responsible for converting 2'-deoxyadenosine (B1664071) into its triphosphate form, dATP, a critical building block for DNA synthesis and a key player in cellular metabolism and disease.

The phosphorylation of this compound (dAdo) to this compound triphosphate (dATP) is a fundamental biochemical process essential for DNA replication and repair. This multi-step enzymatic pathway, primarily operating through the nucleoside salvage pathway, is meticulously regulated to maintain the delicate balance of deoxynucleoside triphosphate (dNTP) pools, ensuring genomic integrity. Dysregulation of this pathway is implicated in various pathological conditions, including immunodeficiencies and cancer, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core mechanism of this compound phosphorylation, detailing the key enzymes, their kinetics, experimental protocols for their study, and the regulatory networks that govern this vital cellular process.

The Core Phosphorylation Pathway: A Three-Step Enzymatic Relay

The conversion of this compound to dATP is a sequential phosphorylation cascade catalyzed by three key enzymes:

-

Deoxyadenosine (B7792050) Kinase (dAK): This enzyme initiates the pathway by transferring a phosphate (B84403) group from ATP to the 5'-hydroxyl group of this compound, forming this compound monophosphate (dAMP) and ADP. In humans, this activity is primarily carried out by deoxycytidine kinase (dCK), which exhibits broad substrate specificity.[1]

-

(Deoxy)adenylate Kinase (AK): Subsequently, adenylate kinase catalyzes the phosphorylation of dAMP to this compound diphosphate (B83284) (dADP). This reaction involves the transfer of a phosphate group from ATP, yielding ADP as a byproduct.

-

Nucleoside Diphosphate Kinase (NDPK): The final step is the phosphorylation of dADP to dATP, a reaction catalyzed by nucleoside diphosphate kinase. This enzyme facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate, typically ATP, to dADP.[2]

The sequential nature of this pathway ensures a controlled and efficient production of dATP, ready for incorporation into newly synthesized DNA strands.

Quantitative Insights: Enzyme Kinetics

The efficiency and regulation of the this compound phosphorylation pathway are dictated by the kinetic properties of the involved enzymes. A summary of key kinetic parameters for the human enzymes is presented below.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Source |

| Deoxycytidine Kinase (dCK) | Deoxyadenosine | 460 | 430 | [1] |

| Deoxycytidine Kinase (dCK) | ATP | 4 | - | [3] |

| Adenylate Kinase 1 (AK1) | dAMP | 1050 | 92 (s⁻¹) | [4] |

| Nucleoside Diphosphate Kinase | dADP | - | - | - |

Cellular Concentrations: A Dynamic Pool

The intracellular concentrations of this compound and its phosphorylated derivatives are tightly controlled and vary depending on the cell type and metabolic state. In cases of adenosine (B11128) deaminase (ADA) deficiency, a genetic disorder, the levels of deoxyadenosine and its metabolites are significantly elevated.[5][6]

| Metabolite | Typical Cellular Concentration | Condition | Source |

| Deoxyadenosine | Low (nanomolar range) | Normal | [7] |

| dATP | ~20-50 µM (S-phase) | Normal dividing cells | [4] |

| dATP | >50-fold elevation | ADA deficiency (erythrocytes) | [6] |

| dAMP, dADP, dATP | Exceeded ATP, ADP, AMP levels | ADA deficiency (erythrocytes) | [5] |

Experimental Corner: Protocols for Enzyme Activity Assays

The study of the enzymes involved in this compound phosphorylation is crucial for understanding their function and for the development of targeted therapies. Coupled spectrophotometric assays are commonly employed to measure their activity.

Deoxyadenosine Kinase (dCK) Activity Assay

This assay measures the production of ADP, which is coupled to the oxidation of NADH.[8]

Principle: dCK + Deoxyadenosine + ATP → dAMP + ADP ADP + Phosphoenolpyruvate (B93156) (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate (B1213749) Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate (B86563) + NAD⁺

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.6), MgCl₂, KCl, phosphoenolpyruvate (PEP), NADH, lactate dehydrogenase (LDH), and pyruvate kinase (PK).

-

Substrate Addition: Add varying concentrations of this compound and a fixed concentration of ATP.

-

Enzyme Initiation: Initiate the reaction by adding the purified dCK enzyme.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. Determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation.

Adenylate Kinase (AK) Activity Assay with dAMP

A similar coupled assay can be used to measure the phosphorylation of dAMP.

Principle: AK + dAMP + ATP → dADP + ADP ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

Protocol: The protocol is analogous to the dCK assay, with dAMP used as the variable substrate.

Nucleoside Diphosphate Kinase (NDPK) Activity Assay with dADP

This assay measures the formation of ATP from the phosphorylation of ADP, which is coupled to the reduction of NADP⁺.[9]

Principle: NDPK + dADP + ATP → dATP + ADP ADP + Glucose --(Hexokinase)--> Glucose-6-Phosphate + ATP Glucose-6-Phosphate + NADP⁺ --(Glucose-6-Phosphate Dehydrogenase)--> 6-Phosphogluconate + NADPH + H⁺

The increase in absorbance at 340 nm due to NADPH formation is monitored.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, glucose, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.

-

Substrate Addition: Add dADP and a phosphate donor (e.g., GTP).

-

Enzyme Initiation: Start the reaction by adding the NDPK enzyme.

-

Measurement: Monitor the increase in absorbance at 340 nm.

-

Analysis: Calculate the enzyme activity based on the rate of NADPH formation.

Visualizing the Pathway and its Regulation

The phosphorylation of this compound is a tightly regulated process to prevent the toxic accumulation of dATP. The primary regulatory mechanism is the allosteric feedback inhibition of ribonucleotide reductase (RNR) by dATP. RNR is the enzyme responsible for the de novo synthesis of all four dNTPs. High levels of dATP bind to an allosteric site on RNR, inhibiting its activity and thus shutting down the production of all dNTPs. This ensures a balanced supply of DNA building blocks.

Furthermore, the activity of deoxyadenosine kinase is regulated by the intracellular concentrations of its products, ADP and AMP, which act as inhibitors.[3]

References

- 1. Substrate specificity of human recombinant mitochondrial deoxyguanosine kinase with cytostatic and antiviral purine and pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 3. Regulation of deoxyadenosine and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation and degradation of deoxyadenosine nucleotides in inherited adenosine deaminase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxyadenosine triphosphate as a potentially toxic metabolite in adenosine deaminase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Assay of nucleoside-diphosphate kinase activity by the coupled nucleotidyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Deoxyadenosine: A Cornerstone of Molecular Biology and Therapeutics

An In-depth Technical Guide on its Discovery, Historical Significance, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine (B1664071), a fundamental component of deoxyribonucleic acid (DNA), stands as a molecule of immense historical and ongoing significance in the fields of biochemistry, molecular biology, and medicine. Its discovery and the elucidation of its structure were pivotal moments in the journey to unraveling the genetic code. Beyond its primary role as a building block of life, this compound and its derivatives have emerged as crucial players in cellular signaling and as potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, key experimental methodologies, and the profound biological implications of this compound, tailored for researchers, scientists, and professionals in drug development.

The Discovery and Early Significance of this compound

The story of this compound is intrinsically linked to the discovery of DNA itself. In the early 20th century, the chemical nature of the nucleic acids was a subject of intense investigation. Russian-American biochemist Phoebus Levene made seminal contributions by identifying the constituent components of nucleic acids. In 1929, he successfully identified the sugar moiety of what was then called "thymus nucleic acid" as a deoxypentose, which he named deoxyribose.[1][2][3] This discovery distinguished it from the ribose sugar found in "yeast nucleic acid" (RNA) and laid the groundwork for understanding the fundamental difference between these two types of nucleic acids.[1][2][3] Levene also correctly proposed that DNA was composed of adenine (B156593), guanine, cytosine, thymine, deoxyribose, and a phosphate (B84403) group, linked together in a phosphate-sugar-base order to form what he termed a "nucleotide".[1][4]

While Levene's work was foundational, it was the pioneering research of the British chemist Lord Alexander Todd that solidified our understanding of the structure and synthesis of nucleosides and nucleotides.[5][6][7] In the 1940s and 1950s, Todd and his group developed robust methods for the chemical synthesis of nucleosides, including this compound, and nucleotides.[5][6][7][8] This work was not only a triumph of organic chemistry but also provided the essential pure materials for subsequent groundbreaking studies. Todd's unambiguous synthesis of these molecules confirmed the structures proposed by earlier researchers and was instrumental in paving the way for the elucidation of the double helical structure of DNA by James Watson and Francis Crick in 1953.[6][9][10] For his extensive contributions to the chemistry of nucleotides and co-enzymes, Lord Todd was awarded the Nobel Prize in Chemistry in 1957.[5][7][8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃N₅O₃ | [11] |

| Molecular Weight | 251.24 g/mol | [11] |

| Melting Point | 187-189 °C | [1] |

| Solubility | Soluble in water and caustic soda. Slightly soluble in DMSO and Methanol (B129727). | [1] |

| UV Absorption (λmax) | ~260 nm in neutral solution | |

| Appearance | White to off-white crystalline powder | [12] |

| CAS Number | 958-09-8 | [13] |

Experimental Protocols

The ability to synthesize and analyze this compound and its derivatives is fundamental to their study. Below are detailed methodologies for key experimental procedures.

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the coupling of a protected deoxyribose derivative with a protected adenine base. A generalized protocol is as follows:

-

Protection of Deoxyribose: The hydroxyl groups of 2-deoxy-D-ribose are protected, often as benzoyl or other suitable esters, to prevent unwanted side reactions. The anomeric carbon is typically halogenated (e.g., with HCl or HBr) to create a reactive glycosyl halide.

-

Protection of Adenine: The exocyclic amino group of adenine is protected, for instance, with a benzoyl group.

-

Glycosylation Reaction: The protected glycosyl halide is coupled with the protected adenine in the presence of a catalyst, such as a Lewis acid or a heavy metal salt, in an aprotic solvent. This reaction forms the N-glycosidic bond between the sugar and the base.

-

Deprotection: The protecting groups on the sugar and the base are removed under appropriate conditions (e.g., ammonolysis for benzoyl groups) to yield this compound.

-

Purification: The final product is purified by recrystallization or column chromatography.

A specific example of a synthetic method involves the nitration of fully benzoyl-protected this compound at the C2 position, followed by reduction and enzymatic deamination to yield other deoxyguanosine.[8][14] Another approach utilizes the stereospecific coupling of the sodium salt of adenine with a 1-α-chloro-2-deoxyribose derivative.[15]

Enzymatic Synthesis of this compound

Enzymatic methods offer high specificity and milder reaction conditions compared to chemical synthesis. One such method utilizes nucleoside phosphorylases:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable deoxyribose donor (e.g., thymidine), adenine, and a source of purine (B94841) nucleoside phosphorylase (PNP) and thymidine (B127349) phosphorylase (TP), often from E. coli.[2] The reaction is typically carried out in a buffered solution (e.g., Tris-HCl, pH 7.5).[2]

-

Enzymatic Reaction: The enzymes catalyze the transfer of the deoxyribose moiety from the donor to adenine, forming this compound.

-

Reaction Monitoring and Termination: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). Once equilibrium is reached or the desired conversion is achieved, the reaction is terminated, often by heat inactivation of the enzymes.

-

Purification: The this compound is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel.[2]

Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

-

Sample Preparation: Biological samples (e.g., cell lysates, urine) are processed to extract the nucleosides. This may involve protein precipitation with organic solvents (e.g., methanol or acetonitrile) followed by centrifugation.[4] An internal standard, such as a stable isotope-labeled this compound (e.g., this compound-¹³C₁₀), is added to correct for variations in sample processing and instrument response.[4]

-

Liquid Chromatography: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is used to separate this compound from other components in the sample.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. A specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition for the internal standard is also monitored.

-

Data Analysis: The peak areas of the analyte and the internal standard are used to construct a calibration curve from standards of known concentrations. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Biological Significance and Signaling Pathways

This compound is not merely a structural component of DNA; it also plays a significant role in cellular metabolism and signaling, particularly in the context of purinergic signaling and apoptosis.

Metabolism of this compound

The intracellular concentration of this compound is tightly regulated through a balance of anabolic and catabolic pathways.

-

Phosphorylation: this compound can be phosphorylated by deoxycytidine kinase (dCK) and adenosine (B11128) kinase (AK) to form this compound monophosphate (dAMP).[7] Subsequent phosphorylations lead to the formation of this compound diphosphate (B83284) (dADP) and this compound triphosphate (dATP), which is then incorporated into DNA by DNA polymerases.[7]

-

Deamination: Alternatively, this compound can be deaminated by adenosine deaminase (ADA) to 2'-deoxyinosine (B131508).[7] This is a key step in the purine salvage pathway. 2'-deoxyinosine is further metabolized by purine nucleoside phosphorylase (PNP) to hypoxanthine (B114508) and deoxyribose-1-phosphate.[7]

Metabolic pathways of this compound.

Role in Apoptosis

Elevated levels of this compound, particularly in the absence of adenosine deaminase (ADA), can be toxic to certain cell types, inducing apoptosis or programmed cell death.[5][16][17] This is the underlying cause of the severe combined immunodeficiency (SCID) associated with ADA deficiency, where the accumulation of this compound is particularly toxic to lymphocytes.[17]

The apoptotic signaling cascade initiated by this compound involves its intracellular conversion to dATP.[16] High levels of dATP can inhibit ribonucleotide reductase, an enzyme crucial for the synthesis of all deoxyribonucleotides, thereby disrupting DNA replication and repair.[7] The apoptotic process is characterized by morphological changes such as chromatin condensation and nuclear fragmentation, and the activation of a cascade of caspases.[5] In some cell lines, this compound-induced apoptosis has been shown to involve the release of cytochrome c from the mitochondria and the proteolytic processing of procaspase-3.[5]

Proposed signaling pathway for this compound-induced apoptosis.

Therapeutic Relevance

The cytotoxic properties of this compound analogs have been harnessed for therapeutic purposes, particularly in the treatment of certain cancers. Analogs such as cladribine (B1669150) (2-chloro-2'-deoxyadenosine) and fludarabine (B1672870) are used in the treatment of hematological malignancies.[3][6] These drugs are designed to be resistant to deamination by ADA, leading to their accumulation in cancer cells and the induction of apoptosis.[6] The selective toxicity of these compounds towards lymphocytes and other rapidly dividing cells makes them effective chemotherapeutic agents.[18][19]

Conclusion

From its fundamental role as a constituent of the genetic material to its intricate involvement in cellular signaling and its application in modern medicine, this compound is a molecule of profound importance. The historical journey of its discovery, intertwined with the elucidation of the structure of DNA, highlights the progressive nature of scientific inquiry. For researchers and drug development professionals, a deep understanding of the chemistry, metabolism, and biological activities of this compound and its analogs is essential for the continued development of novel therapeutic strategies targeting a range of diseases. The experimental protocols and pathways detailed in this guide provide a solid foundation for further exploration and innovation in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Bioactivity of 2'-Deoxyadenosine_Chemicalbook [chemicalbook.com]

- 3. 2-Chloro-2'-deoxyadenosine-induced apoptosis in T leukemia cells is mediated via a caspase-3-dependent mitochondrial feedback amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-2'-deoxyadenosine induces apoptosis through the Fas/Fas ligand pathway in human leukemia cell line MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 10. Selective toxicity of deoxyadenosine analogues in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Adenosine, 2'-deoxy- (CAS 958-09-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Synthesis of 2'-deoxyguanosine from this compound via C2 nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound induces apoptosis in rat chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Cytotoxicity of 2-chlorodeoxyadenosine in a human tumor colony-forming assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2'-Deoxyadenosine in Mitochondrial DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial DNA (mtDNA) integrity is paramount for cellular energy production and overall cellular health. The synthesis and maintenance of mtDNA are critically dependent on a balanced supply of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. Among these, 2'-deoxyadenosine (B1664071) triphosphate (dATP), derived from this compound, plays a crucial role. This technical guide provides an in-depth exploration of the multifaceted role of this compound in mtDNA synthesis. It delves into the intricate pathways of its metabolism, its incorporation into the mitochondrial genome by DNA polymerase gamma (POLG), and the severe pathological consequences of imbalanced dATP pools. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core molecular processes to serve as a comprehensive resource for researchers in mitochondrial biology and drug development.

Introduction: The Significance of Mitochondrial DNA

Mitochondria, the powerhouses of the cell, contain their own small, circular genome known as mitochondrial DNA (mtDNA).[1][2] In humans, this genome is approximately 16.6 kilobase pairs long and encodes 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system, along with 22 transfer RNAs (tRNAs) and 2 ribosomal RNAs (rRNAs) necessary for their translation.[1][3] The proper replication and maintenance of mtDNA are therefore indispensable for cellular energy conversion and function.[2] Disruptions in mtDNA integrity, often stemming from imbalances in the mitochondrial nucleotide pools, can lead to a class of severe genetic disorders known as mitochondrial DNA maintenance disorders.[4]

The Metabolic Journey of this compound to dATP for mtDNA Synthesis

The journey of this compound to its active form, dATP, for incorporation into mtDNA involves a series of enzymatic steps and transport across mitochondrial membranes. The maintenance of balanced dNTP pools within the mitochondria is achieved through two primary pathways: the de novo synthesis pathway in the cytosol and the mitochondrial salvage pathway.

Cytosolic and Mitochondrial Nucleotide Pools: A Dynamic Interplay

While the bulk of dNTP synthesis for nuclear DNA replication occurs in the cytosol via the de novo pathway, mitochondria have their own mechanisms to ensure a ready supply of these precursors.[5] There is a dynamic relationship between the cytosolic and mitochondrial dNTP pools, with evidence suggesting that dNTPs can be imported from the cytosol into the mitochondria.[6][7][8] This is particularly crucial in proliferating cells.[7] In non-dividing cells, the mitochondrial salvage pathway plays a more prominent role in maintaining the local dNTP supply.[5][7]

The Mitochondrial Salvage Pathway: Key Enzymes

The mitochondrial salvage pathway recycles deoxynucleosides from both intracellular and extracellular sources. For this compound, the key enzymes in this pathway are:

-

Deoxyguanosine Kinase (dGK): This enzyme, found within the mitochondrial matrix, is responsible for the initial phosphorylation of purine (B94841) deoxynucleosides, including this compound and deoxyguanosine, to their monophosphate forms (dAMP and dGMP).[1][4]

-

Downstream Kinases: Following the initial phosphorylation by dGK, other mitochondrial kinases catalyze the subsequent phosphorylation steps to generate the triphosphate form, dATP, which is the direct substrate for DNA polymerase gamma.

The overall metabolic flow for this compound within the context of mitochondrial and cytosolic nucleotide metabolism is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial DNA - Wikipedia [en.wikipedia.org]

- 3. Mitochondrial DNA: MedlinePlus Genetics [medlineplus.gov]

- 4. emjreviews.com [emjreviews.com]

- 5. researchgate.net [researchgate.net]

- 6. A review comparing deoxyribonucleoside triphosphate (dNTP) concentrations in the mitochondrial and cytoplasmic compartments of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Origins of mitochondrial thymidine triphosphate: Dynamic relations to cytosolic pools - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial DNA Depletion Syndromes: Review and Updates of Genetic Basis, Manifestations, and Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Nucleoside: A Technical Guide to the Natural Sources and Extraction of 2'-Deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural origins of 2'-Deoxyadenosine, a crucial deoxyribonucleoside with significant roles in both cellular metabolism and as a precursor for therapeutic agents. While a fundamental component of DNA, its presence as a free nucleoside in various organisms presents both a scientific curiosity and a potential source for this valuable compound. This document details the known natural sources, provides generalized yet detailed methodologies for its extraction and purification, and presents available quantitative data to inform research and development efforts.

Natural Sources of this compound

This compound is found across a diverse range of biological entities, from marine invertebrates to terrestrial plants and microorganisms. Its presence as a free nucleoside, independent of DNA, is of particular interest. The following table summarizes the known natural sources.

| Kingdom | Phylum/Division | Class/Order | Family/Genus | Species | Common Name | Reference(s) |

| Animalia | Porifera | Demospongiae | Haplosclerida | Dasychalina cyathina | - | |

| Demospongiae | Haplosclerida | Callyspongia species | - | |||

| Demospongiae | Poecilosclerida | Cryptotethia crypta | - | |||

| Demospongiae | Haplosclerida | Haliclona species | - | |||

| Echinodermata | Asteroidea | - | Asterias rollestoni | Starfish | ||

| Bryozoa | - | - | Bugula neritina | - | ||

| Plantae | Tracheophyta | Liliopsida | Liliales | Fritillaria | Fritillaria przewalskii | - |

| Tracheophyta | - | - | Typhonium | Typhonium giganteum Engl. | - | |

| Bacteria | Actinobacteria | Actinomycetales | Streptomycetaceae | Streptomyces | Streptomyces jiujiangensis | |

| Firmicutes | Bacillales | Bacillaceae | Bacillus | Bacillus psychrosaccharolyticus | ||

| Proteobacteria | Pseudomonadales | Moraxellaceae | Psychrobacter | Psychrobacter immobilis | ||

| Proteobacteria | Enterobacterales | Enterobacteriaceae | Escherichia | Escherichia coli |

Extraction and Purification Methodologies